

stability and long-term storage of 5-Bromo-3-nitropyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Bromo-3-nitropyridine-2-carbaldehyde

Cat. No.: B1441423

[Get Quote](#)

Technical Support Center: 5-Bromo-3-nitropyridine-2-carbaldehyde

Welcome to the technical support center for **5-Bromo-3-nitropyridine-2-carbaldehyde**. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth guidance on the stability, long-term storage, and effective use of this valuable reagent. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

I. Compound Overview and Key Properties

5-Bromo-3-nitropyridine-2-carbaldehyde is a substituted pyridine derivative featuring an aldehyde, a nitro group, and a bromine atom. This unique combination of functional groups makes it a versatile building block in organic synthesis, particularly for the preparation of complex heterocyclic compounds. However, the reactivity of the aldehyde and the electron-withdrawing nature of the nitro group and pyridine ring necessitate careful handling and storage to ensure its integrity.

Property	Value	Source
CAS Number	1086838-46-1	[1] [2]
Molecular Formula	C6H3BrN2O3	[1] [2]
Molecular Weight	231.01 g/mol	[2]
Appearance	Typically a solid	
Purity	≥97% is common	[1] [2]

II. Frequently Asked Questions (FAQs)

Storage and Handling

Q: What are the ideal long-term storage conditions for **5-Bromo-3-nitropyridine-2-carbaldehyde**?

A: For long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[\[3\]](#)[\[4\]](#) To minimize degradation, it is recommended to store it at temperatures between 2-8°C.[\[5\]](#) For extended periods, storage at -20°C is also a viable option.[\[6\]](#) The key is to protect it from moisture and light.

Q: The material safety data sheet (MSDS) mentions that the compound is stable under recommended storage conditions. How long can I expect it to remain stable?

A: While the MSDS confirms stability under proper storage, "long-term" can be subjective and depends on the purity of the initial material and the consistency of the storage conditions.[\[3\]](#)[\[7\]](#) For optimal results in sensitive applications, it is best practice to use the compound within a year of receipt. For older samples, it is highly recommended to re-analyze the purity before use.

Q: What are the immediate signs of degradation I should look for upon receiving or before using the compound?

A: A pure sample of **5-Bromo-3-nitropyridine-2-carbaldehyde** should be a solid. A noticeable change in color, such as darkening or the appearance of brown impurities, can be an indicator

of degradation.^[7] Any clumping or change in texture, which might suggest moisture absorption, is also a red flag.

Stability and Degradation

Q: What are the primary degradation pathways for this compound?

A: The aldehyde functional group is the most susceptible to degradation, primarily through oxidation to the corresponding carboxylic acid (5-Bromo-3-nitropyridine-2-carboxylic acid). This process can be accelerated by exposure to air (oxygen), light, and certain contaminants. The presence of the electron-withdrawing nitro group and the pyridine ring can influence the reactivity of the aldehyde.

Q: Are there any materials or substances that are incompatible with **5-Bromo-3-nitropyridine-2-carbaldehyde**?

A: Yes, you should avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.^[7] These substances can react with the aldehyde or the pyridine ring, leading to degradation or unwanted side reactions.

Q: How can I minimize the risk of degradation during my experiments?

A: To minimize degradation:

- Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially when setting up reactions.
- Use anhydrous solvents to prevent hydration of the aldehyde.
- Protect your reaction mixture from light, particularly if the reaction is run over an extended period.
- Ensure all glassware is clean and free of acidic or basic residues.

Experimental Troubleshooting

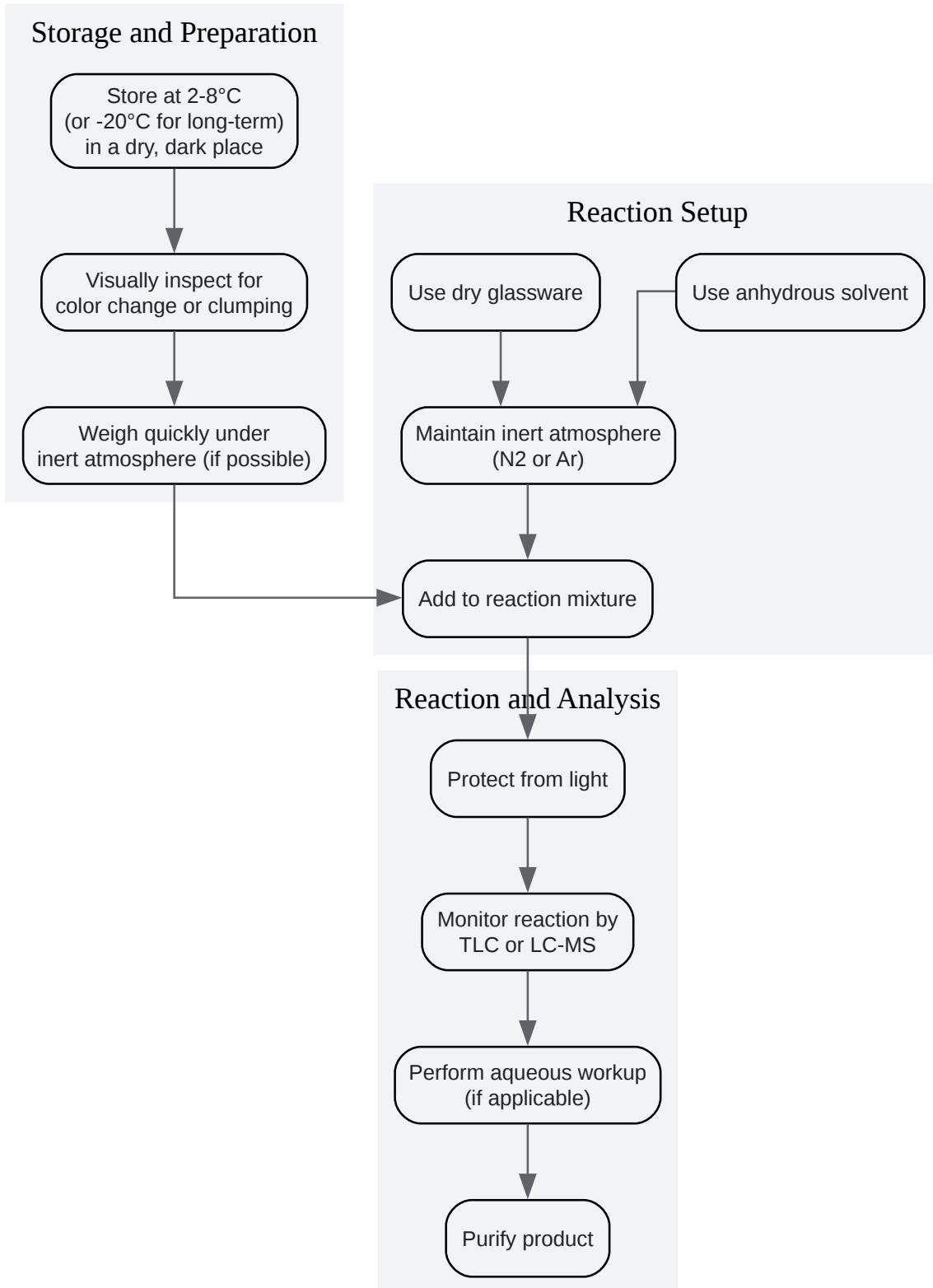
Q: I am having trouble dissolving the compound. What solvents are recommended?

A: While specific solubility data is not extensively published, compounds with similar structures, like pyridine-2-carbaldehyde, are soluble in polar organic solvents such as ethanol and acetone.^[8] For reactions, common anhydrous solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are often suitable starting points, depending on the reaction conditions.

Q: My reaction is not proceeding as expected, or I am seeing unexpected byproducts. Could the quality of the **5-Bromo-3-nitropyridine-2-carbaldehyde** be the issue?

A: Yes, the purity of the starting material is critical. If you suspect degradation, you may be introducing the corresponding carboxylic acid into your reaction, which could interfere with the desired transformation. It is advisable to verify the purity of the aldehyde by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC) before use, especially if the container has been opened multiple times or stored for a prolonged period.

Q: What are the characteristic NMR peaks I should look for to confirm the identity and purity of the compound?


A: In the ^1H NMR spectrum, the aldehyde proton should appear as a singlet at a characteristic downfield chemical shift, typically in the range of 9.5-10.5 ppm. The aromatic protons on the pyridine ring will have specific splitting patterns and chemical shifts that can be confirmed by comparison with a reference spectrum or by prediction software. The presence of a broad peak in the 10-13 ppm region could indicate the presence of the carboxylic acid degradation product.

III. Troubleshooting Guide: Common Issues and Solutions

Issue	Potential Cause	Recommended Action
Inconsistent reaction yields	Degradation of the starting material.	Verify the purity of 5-Bromo-3-nitropyridine-2-carbaldehyde using NMR or HPLC. If degraded, consider purchasing a fresh batch or purifying the existing material.
Formation of an unexpected carboxylic acid byproduct	Oxidation of the aldehyde.	Handle the compound under an inert atmosphere. Use freshly opened anhydrous solvents. Protect the reaction from light.
Low or no reactivity	Poor solubility of the starting material.	Experiment with different anhydrous polar aprotic solvents (e.g., THF, DMF, acetonitrile). Gentle warming may improve solubility, but monitor for degradation.
Color change of the starting material (darkening)	Gradual degradation over time.	While a slight color change may not significantly impact all reactions, for sensitive applications, it is best to use a pure, uncolored sample. Consider purification by recrystallization if necessary.

IV. Experimental Workflows and Diagrams

Workflow for Handling and Using 5-Bromo-3-nitropyridine-2-carbaldehyde

[Click to download full resolution via product page](#)

Caption: Recommended workflow for handling **5-Bromo-3-nitropyridine-2-carbaldehyde**.

Potential Degradation Pathway

[Click to download full resolution via product page](#)

Caption: Primary degradation pathway of the target compound.

V. References

- Capot Chemical. (2025, October 21). MSDS of **5-bromo-3-nitropyridine-2-carbaldehyde**.
- United States Biological. 5-Bromo-3-nitropyridine-2-carboxamide CAS 412035-35-9.
- Fisher Scientific. (2009, September 26). SAFETY DATA SHEET.
- ChemicalBook. (2025, September 27). Chemical Safety Data Sheet MSDS / SDS - 5-Bromo-3-nitropyridine-2-carbonitrile.
- Fisher Scientific. (2009, September 26). SAFETY DATA SHEET.
- ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS - 2-Pyridinecarbaldehyde, 5-bromo-3-nitro-.
- Sigma-Aldrich. 5-Bromo-3-nitropyridine-2-carbonitrile 95 573675-25-9.
- BLD Pharm. 6945-68-2|5-Bromo-3-nitropyridin-2-amine.
- ChemicalBook. (2025, August 23). 5-Bromopyridine-2-carbaldehyde - Safety Data Sheet.
- Advanced ChemBlocks. **5-Bromo-3-nitropyridine-2-carbaldehyde**.

- PubChem. **5-Bromo-3-nitropyridine-2-carbaldehyde** | C6H3BrN2O3 | CID 57415869.
- Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applications.
- Sigma-Aldrich. 5-Bromo-2-pyridinecarboxaldehyde 95 31181-90-5.
- ChemicalBook. (2025, August 18). 5-Bromopyridine-2-carbaldehyde | 31181-90-5.
- Sigma-Aldrich. 5-Bromo-2-hydroxy-3-nitropyridine 98 15862-34-7.
- TRC. Buy Online CAS Number 691872-15-8 - 5-Bromo-3-hydroxy-2-nitropyridine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Some studies of the reactions of amines with aldehydes and with aromatic nitro - compounds in acetonitrile - Durham e-Theses [etheses.dur.ac.uk]
- 2. 5-Bromo-3-nitropyridine-2-carbaldehyde 97% | CAS: 1086838-46-1 | AChemBlock [achemblock.com]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- To cite this document: BenchChem. [stability and long-term storage of 5-Bromo-3-nitropyridine-2-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1441423#stability-and-long-term-storage-of-5-bromo-3-nitropyridine-2-carbaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com